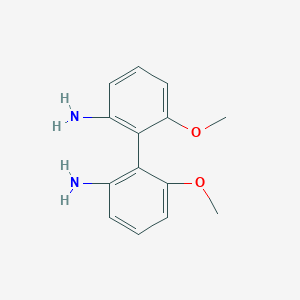

6,6'-Dimethoxy-2,2'-diaminobiphenyl

Vue d'ensemble

Description

6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral biphenylamine ligand known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups and two amino groups attached to a biphenyl structure, making it a versatile molecule in synthetic chemistry and catalysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6,6’-Dimethoxy-2,2’-diaminobiphenyl can be synthesized from 3-nitrophenol through a series of chemical reactions including iodination, Ullmann coupling, and reduction . The process involves:

Iodination: 3-nitrophenol is iodinated to form 3-iodo-4-nitrophenol.

Ullmann Coupling: The iodinated compound undergoes Ullmann coupling to form 6,6’-dimethoxy-2,2’-dinitrobiphenyl.

Reduction: The nitro groups are reduced to amino groups, resulting in the formation of 6,6’-dimethoxy-2,2’-diaminobiphenyl.

Industrial Production Methods

In industrial settings, the synthesis of 6,6’-dimethoxy-2,2’-diaminobiphenyl may involve large-scale preparation of the resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid from commercially available tartaric acid. This reagent is used to resolve the racemic mixture of the compound, ensuring enantiomeric purity .

Analyse Des Réactions Chimiques

Types of Reactions

6,6’-Dimethoxy-2,2’-diaminobiphenyl undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes and applications.

Applications De Recherche Scientifique

Chemistry

Chiral Ligand in Asymmetric Synthesis:

6,6'-Dimethoxy-2,2'-diaminobiphenyl serves as an effective chiral ligand in asymmetric synthesis and catalysis. It enables the formation of enantiomerically pure compounds by facilitating reactions that favor one enantiomer over another. This application is crucial in the synthesis of pharmaceuticals where chirality can significantly influence biological activity .

Catalytic Applications:

This compound is utilized in catalytic processes involving metal complexes. It can form stable complexes with transition metals, enhancing reaction rates and selectivity in organic transformations .

Biology

Biochemical Interactions:

Research has explored the interactions of this compound with biological molecules. Its potential role in biochemical pathways makes it a candidate for further investigations into its effects on cellular processes and enzyme activities .

Medicine

Therapeutic Properties:

The compound has been investigated for its therapeutic potential, particularly as a building block in drug design. Its ability to participate in various chemical reactions allows for the development of new medicinal compounds .

Drug Development:

Due to its structural characteristics, this compound can be modified to create derivatives with enhanced pharmacological properties. This aspect is particularly relevant in the development of targeted therapies .

Industrial Applications

Advanced Materials Production:

In industrial settings, this compound is utilized in the synthesis of advanced materials. Its properties make it suitable for applications in polymers and other composite materials where specific chemical reactivity is required .

Catalysis in Industrial Processes:

The compound acts as a catalyst in various industrial chemical processes, improving efficiency and selectivity. Its ability to stabilize metal ions enhances catalytic activity in reactions such as hydrogenation and oxidation .

Uniqueness of this compound

This compound's unique combination of methoxy and amino groups provides distinct reactivity and selectivity that sets it apart from similar compounds. Its effectiveness as a chiral ligand makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Case Study 1: Asymmetric Transfer Hydrogenation

A study demonstrated the use of this compound as a chiral ligand for catalytic asymmetric transfer hydrogenation reactions. The results indicated high enantioselectivity and efficiency in converting ketones to alcohols, showcasing its potential in synthetic organic chemistry .

Case Study 2: Metal Complex Catalysis

Another investigation focused on the formation of metal complexes with this compound and their application in catalytic cycles. The study highlighted the enhanced reaction rates achieved through these complexes compared to non-chiral ligands .

Mécanisme D'action

The mechanism by which 6,6’-dimethoxy-2,2’-diaminobiphenyl exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and participation in catalytic cycles .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,6’-Dimethyl-2,2’-diaminobiphenyl: Similar in structure but with methyl groups instead of methoxy groups.

6,6’-Dimethoxy-2,2’-bipyridine: Contains pyridine rings instead of phenyl rings.

Uniqueness

6,6’-Dimethoxy-2,2’-diaminobiphenyl is unique due to its specific combination of methoxy and amino groups, which confer distinct chemical reactivity and selectivity in catalytic processes. Its ability to form enantiomerically pure compounds makes it particularly valuable in asymmetric synthesis and chiral resolution .

Activité Biologique

6,6'-Dimethoxy-2,2'-diaminobiphenyl (DMDB) is a synthetic organic compound characterized by its unique biphenyl structure and the presence of methoxy and amino functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. This article examines the biological activity of DMDB, including its mechanisms of action, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O2

- Molecular Weight : 274.33 g/mol

- CAS Number : 151489-85-9

The structure of DMDB features two methoxy groups attached to the 6 positions of the biphenyl framework and two amino groups at the 2 positions. This configuration is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of DMDB is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : DMDB may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties : The methoxy groups may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Cell Signaling Pathways : By interacting with receptors or signaling molecules, DMDB could influence pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of compounds like DMDB. Several studies have been conducted using various cell lines to assess its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of metabolic enzymes |

These results indicate that DMDB exhibits significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of DMDB against various cancer cell lines. The results demonstrated that DMDB effectively inhibited tumor growth in vitro and showed promise in vivo in animal models . -

Evaluation of Antioxidant Properties :

Research highlighted in Free Radical Biology and Medicine investigated the antioxidant capabilities of DMDB. The study found that DMDB significantly reduced oxidative stress markers in treated cells, indicating its potential as a protective agent against oxidative damage . -

Mechanistic Insights into Apoptosis :

A detailed analysis published in Cell Death & Disease explored the apoptotic pathways activated by DMDB. The findings revealed that DMDB induces apoptosis through mitochondrial dysfunction and activation of caspase cascades .

Propriétés

IUPAC Name |

2-(2-amino-6-methoxyphenyl)-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGIMBOAHLGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.